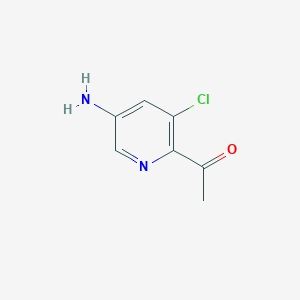
1-(Aminomethyl)-3-fluorocyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-3-fluorocyclobutan-1-ol is a unique organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-fluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while substitution reactions can produce a variety of substituted cyclobutanes.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-3-fluorocyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Aminomethyl)-3-fluorocyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)cyclobutan-1-ol: Lacks the fluorine atom, resulting in different reactivity and binding properties.
3-Fluorocyclobutan-1-ol: Lacks the aminomethyl group, affecting its hydrogen bonding capabilities.
Uniqueness: 1-(Aminomethyl)-3-fluorocyclobutan-1-ol is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
1-(aminomethyl)-3-fluorocyclobutan-1-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8,2-4)3-7/h4,8H,1-3,7H2 |
InChI-Schlüssel |
WGKFSXNZOAUPQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CN)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)


![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)





